![molecular formula C10H10N2O3 B1328206 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid CAS No. 1171850-34-2](/img/structure/B1328206.png)
5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
The compound "5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid" is a derivative of pyrazole and furoic acid, which are both of interest in the field of medicinal chemistry due to their potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, and furoic acid derivatives have been studied for their interesting spectroscopic properties and potential as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole-furoic acid derivatives involves multi-step organic reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. This is followed by basic hydrolysis to yield the corresponding carboxylic acid . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies involving controlled reduction, esterification, and cyclocondensation reactions could be employed .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined using 1H and 13C NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions . The molecular structure of "this compound" would likely exhibit similar characteristics, with the potential for interesting electronic transitions as indicated by HOMO-LUMO energy level studies .
Chemical Reactions Analysis
The chemical reactivity of pyrazole-furoic acid derivatives can be influenced by the substituents on the pyrazole and furoic acid moieties. For instance, the presence of a methyl group at the 5-position of the pyrazole ring can affect the electronic properties and thus the reactivity of the compound. The reductive cleavage at the C5 position of 5-aryl-2,5-dihydrofuroates, which are related to furoic acid derivatives, suggests that the 5-position is a reactive site for chemical transformations . The chemical reactions involving "this compound" would likely be influenced by the presence of the pyrazole and furoic acid functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-furoic acid derivatives are determined by their molecular structure. For example, the spectroscopic properties of 2,5-dihydrofuroates show large long-range coupling constants and two high absorption maxima in the IR spectrum, which are indicative of their ester carbonyl groups . The optical properties of pyrazole derivatives, such as absorption and fluorescence spectra, are affected by the substituents on the pyrazole ring and the solvent polarity . These properties are essential for understanding the behavior of these compounds in different environments and could be relevant for the design of new materials or drugs.
Scientific Research Applications
Crystal Structure Analysis
- The stereochemical peculiarities of derivatives of furoic acid, including 5-[(5-methyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, have been studied through X-ray structural analysis. These studies provide insights into their molecular configurations and potential reactivity. For instance, certain stereochemical configurations were found to prevent the transformation into other compounds via the intramolecular Diels–Alder reaction of furan (Borisova et al., 2016).
Synthesis and Chemical Transformation
- Research has demonstrated the potential for synthesizing novel compounds using furoic acid derivatives. For example, new pyrazole derivatives have been synthesized and characterized, showcasing the versatility of these compounds in chemical synthesis (Quiroga et al., 2007).
Coordination Complexes and Chelation Properties
- Studies have synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, including those related to this compound. These compounds exhibit interesting coordination and chelation properties with various metals, forming crystalline structures that have been analyzed using techniques like single-crystal X-ray diffraction (Radi et al., 2015).
Molecular Docking Studies
- Some research has focused on molecular docking studies to predict the binding interactions of similar pyrazole-based compounds with target proteins. These studies are crucial in understanding the potential biological activity and therapeutic applications of these compounds (Reddy et al., 2022).
Synthesis and Biological Activity
- The synthesis and biological activity of various pyrazole-based compounds, similar to this compound, have been explored. These studies provide insights into their potential pharmacological applications and the methods used to synthesize these compounds (Igidov et al., 2022).
Transformations under Base Conditions
- Research on derivatives of furoic acid has also explored their transformations under the action of bases. This includes studies on how these compounds decompose and react to form new compounds, expanding our understanding of their chemical behavior (Maadadi et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(5-methylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-4-5-11-12(7)6-8-2-3-9(15-8)10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJXXZUQPBLHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC2=CC=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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